molecular formula C19H14F2N6O2S B2521698 N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-36-1

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2521698
M. Wt: 428.42
InChI Key: ZXWDNNKVWDZTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14F2N6O2S and its molecular weight is 428.42. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally similar to the given compound, has been reported as selective ligands for the translocator protein (18 kDa), showcasing the potential for developing diagnostic tools. DPA-714, a compound in this series, designed with a fluorine atom, allows for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET). This highlights the role of such compounds in advancing diagnostic imaging technologies (Dollé et al., 2008).

Potential Anti-asthma Agents

Compounds with structural elements similar to the given chemical have been prepared as potential antiasthma agents. The process involved reacting arylamidines with specific reactants to give pyrimidinones, which upon further treatment yielded triazolo[1,5-c]pyrimidines. These compounds demonstrated activity as mediator release inhibitors, indicating their potential as therapeutic agents for asthma and related conditions (Medwid et al., 1990).

Anticancer and Insecticidal Assessments

The versatility of similar compounds has been demonstrated in their application as precursors for the synthesis of various heterocycles with potential insecticidal and anticancer activities. For instance, new heterocycles incorporating a thiadiazole moiety were synthesized and evaluated against the cotton leafworm, Spodoptera littoralis, showcasing the chemical's potential in developing novel insecticidal agents. Additionally, these compounds' structure-activity relationships suggest their utility in designing anticancer agents (Fadda et al., 2017).

Modification for Reduced Toxicity

The modification of related compounds to reduce toxicity while retaining therapeutic effects highlights the compound's relevance in drug development. For example, replacing the acetamide group in a compound structurally similar to the given chemical with an alkylurea moiety resulted in derivatives with potent antiproliferative activities, reduced acute oral toxicity, and efficacious tumor growth inhibition in a mouse model. This underscores the importance of chemical modifications in optimizing therapeutic profiles (Wang et al., 2015).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O2S/c1-29-13-5-3-12(4-6-13)27-18-17(25-26-27)19(23-10-22-18)30-9-16(28)24-15-7-2-11(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWDNNKVWDZTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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